molecular formula C21H21N3O B5750340 1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE

1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B5750340
M. Wt: 331.4 g/mol
InChI Key: HMMKOAZDDOWHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a naphthyl group, a pyridylmethyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthylamine with 4-(3-pyridylmethyl)piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency and yield. Purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms and metabolic pathways .

Comparison with Similar Compounds

  • (4-Nitrophenyl)(piperazino)methanone
  • (4-Nitrophenyl)(piperidin-1-yl)methanone
  • Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone

Comparison: 1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is unique due to its combination of a naphthyl group and a pyridylmethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

naphthalen-1-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(20-9-3-7-18-6-1-2-8-19(18)20)24-13-11-23(12-14-24)16-17-5-4-10-22-15-17/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMKOAZDDOWHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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